molecular formula C14H24S B14255215 3-[(3S)-3,7-dimethyloctyl]thiophene CAS No. 176261-80-6

3-[(3S)-3,7-dimethyloctyl]thiophene

Cat. No.: B14255215
CAS No.: 176261-80-6
M. Wt: 224.41 g/mol
InChI Key: SGGXTPPPHQOOFO-ZDUSSCGKSA-N
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Description

3-[(3S)-3,7-dimethyloctyl]thiophene is a thiophene derivative with a unique structure that includes a chiral side chain. Thiophene derivatives are known for their diverse applications in various fields, including material science, medicinal chemistry, and organic electronics . The compound’s structure allows it to exhibit interesting properties, making it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of a Grignard reaction, where the chiral side chain is introduced via a Grignard reagent . Another method involves the use of a Suzuki coupling reaction, which allows for the formation of the carbon-sulfur bond under mild conditions .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using similar synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-[(3S)-3,7-dimethyloctyl]thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce halogens or alkyl groups onto the thiophene ring .

Scientific Research Applications

3-[(3S)-3,7-dimethyloctyl]thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3S)-3,7-dimethyloctyl]thiophene depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The chiral side chain can influence its binding affinity and selectivity . In material science, its electronic properties are crucial for its function in devices like OFETs and OLEDs .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3S)-3,7-dimethyloctyl]thiophene
  • Poly[3-((3S)-3,7-dimethyloctyl)thiophene]
  • 2,5-dimethylthiophene
  • 3-methylthiophene

Uniqueness

This compound is unique due to its chiral side chain, which imparts specific properties that are not present in other thiophene derivatives. This chiral side chain can influence its reactivity, binding affinity, and electronic properties, making it a valuable compound for various applications .

Properties

CAS No.

176261-80-6

Molecular Formula

C14H24S

Molecular Weight

224.41 g/mol

IUPAC Name

3-[(3S)-3,7-dimethyloctyl]thiophene

InChI

InChI=1S/C14H24S/c1-12(2)5-4-6-13(3)7-8-14-9-10-15-11-14/h9-13H,4-8H2,1-3H3/t13-/m0/s1

InChI Key

SGGXTPPPHQOOFO-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](CCCC(C)C)CCC1=CSC=C1

Canonical SMILES

CC(C)CCCC(C)CCC1=CSC=C1

Origin of Product

United States

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